Ethyl 4-[(3-oxobutyl)amino]benzoate
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Overview
Description
Ethyl 4-[(3-oxobutyl)amino]benzoate is a chemical compound with the molecular formula C13H15NO4. It is also known by other names such as ethyl 4-(3-oxobutanamido)benzoate and ethyl 4-(acetoacetylamino)benzoate . This compound is an ester derivative of benzoic acid and is characterized by its unique structure, which includes an ethyl ester group and an acetoacetylamino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-oxobutyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with acetoacetic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{Ethyl 4-aminobenzoate} + \text{Acetoacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-oxobutyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-[(3-oxobutyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-[(3-oxobutyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(3-oxobutyl)amino]benzoate.
Ethyl benzoate: A simpler ester of benzoic acid.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
This compound is unique due to its combination of an ethyl ester group and an acetoacetylamino group, which imparts distinct chemical and biological properties compared to other esters .
Properties
CAS No. |
4788-79-8 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 4-(3-oxobutylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-7,14H,3,8-9H2,1-2H3 |
InChI Key |
NSNWTQNUVXLMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C |
Origin of Product |
United States |
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